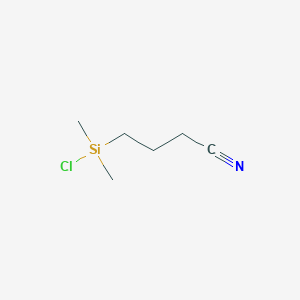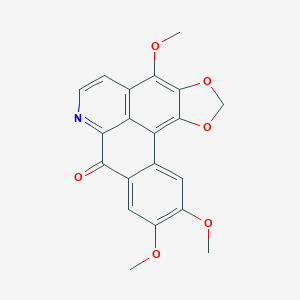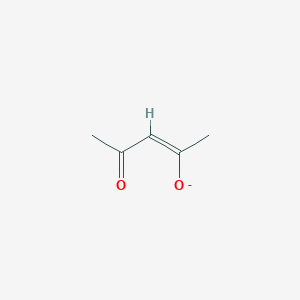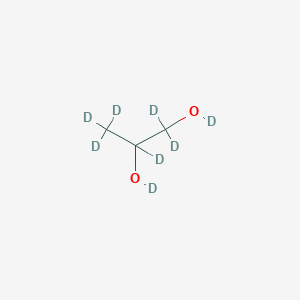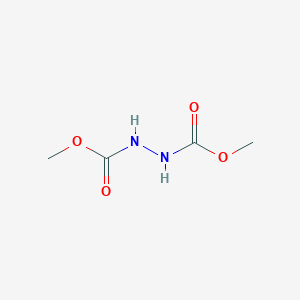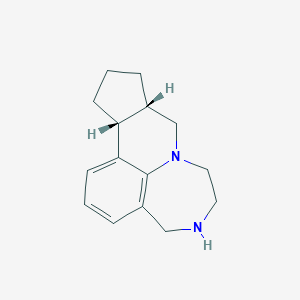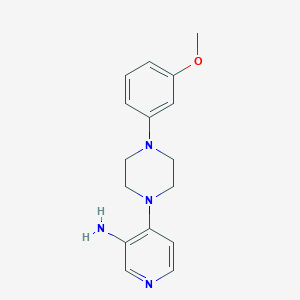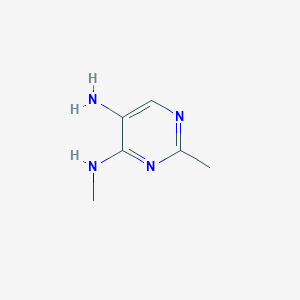
N4,2-Dimethylpyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has gained attention due to its potential use in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and two methyl groups attached to the nitrogen atoms at positions 4 and 2. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N4,2-Dimethylpyrimidine-4,5-diamine is not fully understood. However, studies have shown that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which can lead to the inhibition of various cellular processes.
Biochemische Und Physiologische Effekte
N4,2-Dimethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase C. The compound has also been shown to inhibit the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal.
Vorteile Und Einschränkungen Für Laborexperimente
N4,2-Dimethylpyrimidine-4,5-diamine has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent activity against various kinases and cancer cells. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N4,2-Dimethylpyrimidine-4,5-diamine. One direction is the development of more efficient and scalable methods for its synthesis. Another direction is the study of its potential as an anti-cancer agent in vivo. Additionally, the compound could be further studied for its potential as a kinase inhibitor and fluorescent probe for DNA detection. Finally, the compound could be used as a starting point for the synthesis of other biologically active compounds.
Conclusion:
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has potential applications in various scientific research areas. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
N4,2-Dimethylpyrimidine-4,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-4,5-dimethylpyrimidine with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-amino-4,5-dimethylpyrimidine with dimethyl sulfate and sodium hydroxide. The yield and purity of the compound depend on the method of synthesis used.
Wissenschaftliche Forschungsanwendungen
N4,2-Dimethylpyrimidine-4,5-diamine has potential applications in various scientific research areas. It has been studied for its use as a fluorescent probe for DNA detection and as a kinase inhibitor. The compound has also been used in the synthesis of other biologically active compounds. Additionally, it has been studied for its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
15996-50-6 |
|---|---|
Produktname |
N4,2-Dimethylpyrimidine-4,5-diamine |
Molekularformel |
C6H10N4 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-N,2-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
HQRXOLPUVIGJHI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)NC)N |
Kanonische SMILES |
CC1=NC=C(C(=N1)NC)N |
Synonyme |
4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



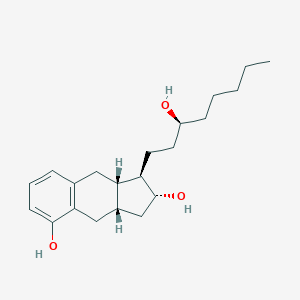
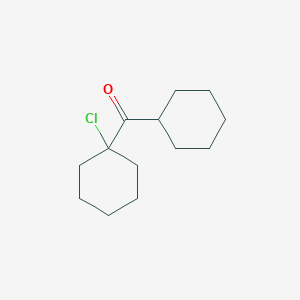
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
